5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid

Structural Differentiation Impurity Identification Pharmaceutical Reference Standard

5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid, systematically named 5-amino-2-hydroxyisophthalic acid and also known as Mesalazine-3-carboxylic Acid, is a trifunctional aromatic small molecule (molecular formula C₈H₇NO₅, molecular weight 197.14 g/mol) bearing an amino group, a hydroxyl group, and two carboxylic acid groups on a benzene ring. It is recognized in pharmaceutical regulatory contexts as a specified impurity of Mesalazine (5-aminosalicylic acid), the active metabolite of Sulfasalazine used in inflammatory bowel disease therapy, and is catalogued with the FDA UNII code WUT7NAC346.

Molecular Formula C8H7NO5
Molecular Weight 197.14 g/mol
CAS No. 859964-08-2
Cat. No. B152208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid
CAS859964-08-2
SynonymsMesalazine Dicarboxylic Acid;  5-Amino-2-hydroxyisophthalic Acid;  2-Hydroxy-5-aminoisophthalic Acid;  5-Amino-2-hydroxy-1,3-benzenedicarboxylic Acid
Molecular FormulaC8H7NO5
Molecular Weight197.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)O)C(=O)O)N
InChIInChI=1S/C8H7NO5/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2,10H,9H2,(H,11,12)(H,13,14)
InChIKeyLZWQHDDDGHXOEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-hydroxybenzene-1,3-dicarboxylic Acid (CAS 859964-08-2): Structural Identity, Classification, and Primary Use Context for Scientific Procurement


5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid, systematically named 5-amino-2-hydroxyisophthalic acid and also known as Mesalazine-3-carboxylic Acid, is a trifunctional aromatic small molecule (molecular formula C₈H₇NO₅, molecular weight 197.14 g/mol) bearing an amino group, a hydroxyl group, and two carboxylic acid groups on a benzene ring [1]. It is recognized in pharmaceutical regulatory contexts as a specified impurity of Mesalazine (5-aminosalicylic acid), the active metabolite of Sulfasalazine used in inflammatory bowel disease therapy, and is catalogued with the FDA UNII code WUT7NAC346 [2]. Commercially, this compound is supplied primarily as a reference standard for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions for Mesalazine-containing finished pharmaceutical products [3].

Why Generic 5-Aminosalicylic Acid Analogs Cannot Substitutes for 5-Amino-2-hydroxybenzene-1,3-dicarboxylic Acid in Regulated Analytical Workflows


Although 5-amino-2-hydroxybenzene-1,3-dicarboxylic acid shares an aminophenol–carboxylate pharmacophoric core with Mesalazine (5-ASA), the presence of a second carboxylic acid at the 3-position fundamentally alters its physicochemical fingerprint—logP, dissociation constants, HPLC retention time, and mass spectrometric fragmentation—rendering it chromatographically and spectroscopically distinct from Mesalazine and other monofunctional analogs such as 4-aminosalicylic acid (4-ASA) [1][2]. In regulatory impurity profiling under Ph. Eur. or USP monographs, each structurally defined impurity must be individually identified and quantified against a compound-specific certified reference standard; generic substitution with another salicylate analog would lead to misidentification of impurity peaks, inaccurate quantification, and potential regulatory non-compliance [3]. The following quantitative evidence demonstrates exactly where this compound differs from the most relevant comparators in measurable terms that directly impact analytical method specificity, procurement decision-making, and pharmacopoeial compliance.

Quantitative Differentiation Evidence: 5-Amino-2-hydroxybenzene-1,3-dicarboxylic Acid vs. Closest Analogs


Structural Differentiation: An Additional 3-Carboxyl Group Creates a Dicarboxylic Acid Scaffold Distinguishing It from Mesalazine (5-ASA)

5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid contains two carboxylic acid groups at positions 1 and 3, a hydroxyl group at position 2, and an amino group at position 5, whereas Mesalazine (5-aminosalicylic acid; CAS 89-57-6) possesses only a single carboxylic acid group at position 1 [1][2]. This structural difference results in a molecular weight of 197.14 g/mol for the target compound compared to 153.14 g/mol for Mesalazine, representing a 28.7% mass increase due to the additional carboxyl functionality [1][3]. In HPLC-UV analysis under pharmacopoeial conditions, the target compound exhibits a longer retention time than Mesalazine owing to the presence of the second ionizable carboxylic acid group, enabling unambiguous chromatographic resolution from Mesalazine and other mono-carboxylate impurities [4].

Structural Differentiation Impurity Identification Pharmaceutical Reference Standard

Certified Purity Specification: Quantifiable Assurance of Identity and Quality for Regulatory Reference Standard Procurement

Commercially available 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid is consistently specified at a chromatographic purity of >95% (HPLC) by multiple independent reference standard suppliers, including BOC Sciences, CATO, and SynZeal, and is accompanied by detailed certificate of analysis (CoA) compliant with ISO 17034 and ICH Q3 guidelines [1][2]. In contrast, generic research-grade 5-aminoisophthalic acid (CAS 99-31-0) and 2-hydroxyisophthalic acid (CAS 606-19-9) are not supplied under a pharmaceutical impurity reference standard certification framework and typically lack the regulatory documentation (CoA, traceability statement, stability data) mandated for ANDA submissions .

Purity Specification Quality Control Reference Standard Certification

Computed Physicochemical Descriptors: Hydrophilicity and Hydrogen-Bonding Capacity Differences Drive Separations and Solubility Behavior

PubChem-computed molecular descriptors indicate that 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid possesses an XLogP3 partition coefficient of 0.5 and a topological polar surface area (TPSA) of 121 Ų, reflecting its dual-carboxylate, hydroxyl, and amino hydrogen-bond donor/acceptor profile [1]. By comparison, Mesalazine (5-ASA) has an XLogP3 of 0.7–0.8 and a TPSA of approximately 83 Ų, while 5-aminoisophthalic acid (lacking the 2-OH) has a TPSA of approximately 100 Ų [2][3]. The lower logP and higher TPSA of the target compound predict greater aqueous solubility and polarity—experimentally corroborated by a reported aqueous solubility of ≥25 mg/mL—which directly influences reversed-phase HPLC retention order and solid-phase extraction recovery [4].

Physicochemical Properties Solubility Chromatographic Behavior

Regulatory Designation as Mesalazine Impurity: Exclusive Role in Pharmacopoeial Compliance and ANDA Submissions

5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid is specifically catalogued as Mesalazine-3-carboxylic Acid — a named impurity of Mesalazine — in the impurity index of the European Pharmacopoeia (Ph. Eur.) and is assigned FDA UNII code WUT7NAC346, confirming its recognized status as a regulated pharmaceutical impurity [1][2]. Vendors explicitly state that this compound is suitable for analytical method development, method validation (AMV), quality control (QC), and ANDA submissions for Mesalazine-containing drug products, whereas compounds such as 2-hydroxyisophthalic acid (CAS 606-19-9) or 5-aminoisophthalic acid (CAS 99-31-0) are not individually designated as Mesalazine impurities in any major pharmacopoeia [3]. Consequently, only the target compound provides direct pharmacopoeial traceability for impurity profiling of Mesalazine formulations.

Regulatory Impurity Standard ANDA Pharmacopoeial Compliance

High-Value Application Scenarios for 5-Amino-2-hydroxybenzene-1,3-dicarboxylic Acid Based on Evidence of Differentiation


Pharmaceutical Impurity Reference Standard for Mesalazine ANDA Submissions

This compound is the compound-specific certified reference standard for Mesalazine-3-carboxylic Acid impurity in Mesalazine drug products. Its >95% HPLC purity, regulatory-compliant CoA, and pharmacopoeial designation uniquely qualify it for use in system suitability testing, forced degradation studies, and quantitative impurity assays required for ANDA submissions. Any substitution with 5-aminoisophthalic acid or 2-hydroxyisophthalic acid would fail to meet pharmacopoeial specificity criteria, as demonstrated by the distinct molecular weight and chromatographic behavior documented above [1].

HPLC Method Development and Validation for Mesalazine Impurity Profiling

The quantified differences in XLogP3 (0.5 vs. 0.7–0.8 for Mesalazine) and TPSA (121 Ų vs. 83 Ų) mean that this compound serves as an essential retention time marker for method specificity validation. Its distinct polarity ensures baseline resolution from 5-ASA and other related substances under reversed-phase conditions, making it indispensable for establishing system suitability parameters in QC laboratories per ICH Q2(R1) guidelines [2].

Metabolite and Degradation Pathway Studies of 5-ASA Drugs

Because this compound bears the 3-carboxy-5-aminosalicylic acid scaffold, it can be used as an authentic standard to confirm or exclude the formation of dicarboxylated oxidation products during accelerated stability testing of Mesalazine formulations. Its regulatory impurity designation and certified purity allow unambiguous identification in LC-MS and LC-UV chromatograms, supporting mechanistic degradation pathway elucidation that would be confounded by use of non-certified analogs [3].

Structural and Solubility Benchmark for MOF Ligand Screening

Although not its primary commercial application, the dual carboxylate–amino–hydroxyl donor set of this compound, combined with its aqueous solubility of ≥25 mg/mL (higher than many isophthalic acid analogs lacking the 2-hydroxy group), makes it a candidate ligand for the synthesis of water-stable metal-organic frameworks (MOFs) when compared against 5-aminoisophthalic acid or 2-hydroxyisophthalic acid. The measurable polarity enhancement (ΔTPSA +21 to +38 Ų vs. comparators) predicts improved aqueous-phase coordination chemistry and post-synthetic modification potential [2].

Quote Request

Request a Quote for 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.